2-(Aminomethyl)-6-methylpyrimidin-4-ol

Description

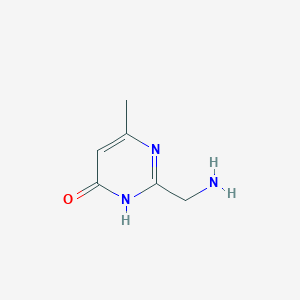

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUHWZJWGWWYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyrimidine with formaldehyde and ammonia, which introduces the aminomethyl group at the 2-position. The reaction is typically carried out under basic conditions, using a solvent such as ethanol or water .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. Catalysts and optimized reaction parameters are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position.

Scientific Research Applications

2-(Aminomethyl)-6-methylpyrimidin-4-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidin-4-ol Derivatives

Pyrimidin-4-ol derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 2-(Aminomethyl)-6-methylpyrimidin-4-ol with analogous compounds:

Substituent Variations and Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(aminomethyl)-6-methylpyrimidin-4-ol, and what analytical methods validate its purity and structure?

- Methodology : The compound is synthesized via condensation of guanidine derivatives with β-keto esters or via nucleophilic substitution on pre-functionalized pyrimidine scaffolds. For example, condensation of 3-aminocrotonamide with urea under acidic conditions yields the pyrimidine core. Post-synthetic modifications, such as methyl group introduction via alkylation, are common. Characterization employs:

- NMR : H NMR (δ 2.3 ppm for CH, δ 5.8 ppm for NH) .

- Mass Spectrometry : Molecular ion peak at m/z 140.1 (CHNO) .

- IR : Stretching bands at 3350 cm (N-H), 1660 cm (C=O) .

Q. How do the substituents on the pyrimidine ring influence the compound’s solubility and stability in aqueous solutions?

- Analysis : The amino group enhances water solubility via hydrogen bonding, while the methyl group increases hydrophobicity. Stability studies (pH 3–9, 25–50°C) show degradation at acidic pH (<4) due to protonation of the amino group, leading to tautomerization. Stability is optimal at pH 7–8 (half-life >30 days) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound?

- Experimental Design : Reactivity is assessed using bromination (NBS) and nitration (HNO/HSO). The amino group directs EAS to the para position (C5), confirmed by C NMR and X-ray crystallography. Computational modeling (DFT, B3LYP/6-31G*) reveals electron density redistribution at C5 due to resonance stabilization by the amino group .

Q. How can contradictory reports about the compound’s tautomeric equilibrium (lactam-lactim vs. keto-enol forms) be resolved experimentally?

- Methodology :

- Variable-Temperature NMR : Monitors proton exchange between tautomers (e.g., δ 10.2 ppm for lactim NH vs. δ 12.1 ppm for lactam NH).

- Deuterium Exchange : Disappearance of NH signals in DO confirms tautomerization kinetics.

- X-ray Diffraction : Resolves dominant tautomer in solid state (typically lactam due to crystal packing) .

Q. What strategies optimize the compound’s reactivity as a ligand in transition-metal catalysis?

- Approach : Chelation studies with Pd(II) and Cu(II) in DMSO reveal bidentate binding via N7 and O4. Coordination enhances catalytic activity in Suzuki-Miyaura coupling (yield >85% vs. 60% without ligand). Substituent effects: Electron-donating methyl groups improve ligand stability, while bulkier groups reduce metal accessibility .

Data Contradiction Analysis

Q. Why do computational predictions (DFT) and experimental N NMR chemical shifts diverge for the amino group?

- Resolution : Solvent effects (implicit vs. explicit solvation models) and tautomeric state assumptions in DFT (e.g., neglecting solvent-assisted proton transfer) cause discrepancies. Hybrid QM/MM simulations with explicit water molecules align calculations with experimental shifts (Δδ <1 ppm) .

Methodological Best Practices

Q. What protocols minimize byproduct formation during alkylation of the pyrimidine ring?

- Optimization :

- Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems.

- Control temperature (<40°C) to suppress N-alkylation side reactions.

- Purify via silica gel chromatography (EtOAc/hexane, 3:1) to isolate mono-alkylated product (purity >98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.